4-Fluoro-2-(methylthio)benzoic acid
Overview
Description
4-Fluoro-2-(methylthio)benzoic acid is a chemical compound with the molecular formula C8H7FO2S . It has an average mass of 186.203 Da and a monoisotopic mass of 186.015076 Da . It is also known by other names such as 4-Fluor-2-(methylsulfanyl)benzoesäure in German, 4-Fluoro-2-(methylsulfanyl)benzoic acid in English, and Acide 4-fluoro-2-(méthylsulfanyl)benzoïque in French .
Synthesis Analysis
The synthesis of 4-Fluoro-2-(methylthio)benzoic acid involves a reaction solution being slowly poured into about 750 grams of 5% cold hydrochloric acid water . The solution is stirred until it dissolves completely . The organic phase is then processed without further processing .Molecular Structure Analysis
The InChI code for 4-Fluoro-2-(methylthio)benzoic acid is 1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Fluoro-2-(methylthio)benzoic acid is a solid substance . It has a molecular weight of 186.21 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require more specific experimental data or resources.Scientific Research Applications
Organic Synthesis
4-Fluoro-2-(methylthio)benzoic acid is utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity, particularly the presence of the fluorine atom, makes it a valuable compound for introducing fluoro-functional groups into target molecules, which can significantly alter the chemical and physical properties of these compounds .
Pharmaceuticals
In pharmaceutical research, this compound serves as a precursor in the synthesis of various drugs. Its methylthio group is a versatile functional group that can be transformed into other chemical entities, potentially leading to the development of new therapeutic agents . For example, derivatives of benzoic acid have been studied for their potential to reduce cisplatin nephrotoxicity in rats .
Agrochemicals
The use of 4-Fluoro-2-(methylthio)benzoic acid in agrochemicals includes the development of new pesticides and herbicides. The fluorine atom can confer enhanced stability and biological activity, making it a candidate for creating compounds that protect crops against pests and diseases .
Dye Stuffs
In the dye industry, this compound can be used to synthesize dyes with specific properties. The introduction of a fluorine atom can lead to dyes with improved lightfastness and chemical resistance, which are desirable traits for materials exposed to harsh environmental conditions .
Material Science
Material scientists may explore the use of 4-Fluoro-2-(methylthio)benzoic acid in the creation of novel materials. Its inclusion in polymers or coatings could impart unique characteristics such as resistance to degradation or altered electrical properties .
Chemical Research
This compound is also a subject of interest in fundamental chemical research. Studies might focus on its reactivity, stability, or how it interacts with other chemical species. This research can lead to a deeper understanding of its potential applications across various industries .
Environmental Studies
Environmental scientists might investigate the impact of 4-Fluoro-2-(methylthio)benzoic acid on ecosystems. Understanding its biodegradability, toxicity, and long-term environmental effects is crucial for assessing its safety and ecological footprint .
Biochemistry Research
In biochemistry, researchers could examine how 4-Fluoro-2-(methylthio)benzoic acid interacts with biological molecules. It could be used as a tool to probe enzyme mechanisms or as a potential inhibitor for specific biochemical pathways .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence various biochemical pathways depending on their specific substitutions .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific substitutions .
properties
IUPAC Name |
4-fluoro-2-methylsulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNHOVGZQIGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylthio)benzoic acid |
Synthesis routes and methods
Procedure details
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